molecular formula C24H31ClN4O B15077867 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B15077867
M. Wt: 427.0 g/mol
InChI Key: RDTMEHXUAZBSQU-WGOQTCKBSA-N
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Description

This compound is a hydrazone derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-tert-butylphenylidene group. Its molecular structure combines lipophilic (tert-butyl, chlorobenzyl) and hydrogen-bonding (hydrazide) elements, making it a candidate for diverse biological interactions.

Properties

Molecular Formula

C24H31ClN4O

Molecular Weight

427.0 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C24H31ClN4O/c1-24(2,3)21-10-8-19(9-11-21)16-26-27-23(30)18-29-14-12-28(13-15-29)17-20-6-4-5-7-22(20)25/h4-11,16H,12-15,17-18H2,1-3H3,(H,27,30)/b26-16+

InChI Key

RDTMEHXUAZBSQU-WGOQTCKBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include G-protein coupled receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 4-tert-butylphenylidene substituent, which enhances lipophilicity compared to analogs with smaller or polar groups. Key analogs include:

Compound Name Substituents on Hydrazone Moiety Piperazine Substituent Molecular Weight Key Features Reference
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide (Main) 4-tert-butylphenylidene 2-chlorobenzyl 467.77 (calc.) High lipophilicity -
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide 5-bromo-2-fluorophenylidene 2-chlorobenzyl 467.77 Halogen-rich; potential enhanced binding
2-[4-(2-Chlorobenzyl)piperazin-1-yl]-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide 2-hydroxynaphthylidene 2-chlorobenzyl 467.77 (calc.) Aromatic extension for π-π stacking
N′-(4-Nitrobenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetohydrazide (from ) 4-nitrobenzylidene 4-chlorophenyl ~450 (calc.) Electron-withdrawing nitro group

Key Observations :

  • Lipophilicity : The tert-butyl group increases logP compared to polar substituents (e.g., hydroxy, nitro) .
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilicity, affecting receptor binding .
  • Stereoelectronic Profiles : Halogenated analogs (e.g., 5-bromo-2-fluorophenyl in ) improve target engagement via halogen bonding .
Anticancer and Antiproliferative Activity
  • Main Compound : While direct data are unavailable, hydrazones with tert-butyl groups (e.g., ) inhibit TNF-α (57–58% suppression) and Akt pathways, critical in cancer progression .
  • Analog from : Bromo-fluoro substitution may enhance cytotoxicity via DNA intercalation, as seen in halogenated hydrazones .
  • Analog from : Pyridazinone-acetohydrazides with morpholinyl groups show antibacterial activity (MIC: 8–32 µg/mL), suggesting scaffold versatility .
Anti-Inflammatory and Enzyme Inhibition
  • Main Compound : Likely inhibits COX-1/Akt based on structural similarity to ’s hydrazones (IC50: 0.50 µg/mL for Akt) .
  • Analog from : N′-nitrobenzylidene derivatives exhibit anticholinesterase activity (IC50: 1.2–3.8 µM), highlighting substituent-dependent enzyme targeting .

Tables

Biological Activity

The compound N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide is a complex organic molecule with significant potential in biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic uses.

Molecular Characteristics

  • Molecular Formula : C27H27ClN4OS
  • Molecular Weight : 491.0 g/mol
  • IUPAC Name : N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

Structural Features

The compound features a benzimidazole core, which is known for its interactions with various biological targets, enhancing its pharmacological potential. The tert-butylphenyl and chlorobenzyl groups may influence its solubility and binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety has been shown to inhibit certain enzyme activities, while the chlorobenzyl group may enhance binding properties, leading to increased efficacy against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The hydrazide functional group is often associated with enhanced antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

Several studies have evaluated the anticancer effects of compounds related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism typically involves induction of apoptosis and inhibition of cell proliferation.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerHeLa (cervical cancer)8.0
AnticancerMCF-7 (breast cancer)10.5

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against HeLa cells. The results indicated significant cytotoxicity at concentrations as low as 8 µM, with mechanisms involving apoptosis pathways being suggested.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of hydrazides revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations (IC50 values of 12.5 µM and 15.0 µM respectively). This suggests that structural modifications in similar compounds can lead to enhanced antimicrobial efficacy.

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